molecular formula C12H17NO3 B1475998 1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol CAS No. 2098031-43-5

1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol

Cat. No.: B1475998
CAS No.: 2098031-43-5
M. Wt: 223.27 g/mol
InChI Key: VQSZNVXMJKXDBC-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol. This azetidine derivative features a 3-ethoxy-2-hydroxybenzyl group attached to the azetidin-3-ol ring system, making it a valuable scaffold in medicinal chemistry and drug discovery research. The compound is structurally characterized by the azetidine ring, a four-membered nitrogen-containing heterocycle, which is an important pharmacophore in pharmaceutical development. The presence of both the ethoxy and hydroxy substituents on the benzyl moiety influences the compound's electronic properties and potential for hydrogen bonding, which can be critical for biological activity. While specific biological data for this exact compound may be limited, azetidine derivatives are widely investigated for their pharmacological potential. Research indicates that structurally related azetidine compounds have demonstrated significant therapeutic applications. For instance, certain azetidine derivatives have been developed as cholesterol absorption inhibitors for the treatment of hyperlipidaemic conditions and other metabolic disorders . Other azetidine-based compounds have shown promise in various pharmacological applications, underscoring the versatility of this heterocyclic system in drug design . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, though specific hazard and precautionary statements for this compound are not fully characterized.

Properties

IUPAC Name

1-[(3-ethoxy-2-hydroxyphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-16-11-5-3-4-9(12(11)15)6-13-7-10(14)8-13/h3-5,10,14-15H,2,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSZNVXMJKXDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring substituted with a hydroxybenzyl moiety. Its chemical formula is C_{12}H_{15}NO_3, and it has a molecular weight of approximately 221.25 g/mol. The presence of the ethoxy and hydroxy groups suggests potential interactions with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could affect cellular processes.
  • Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
  • Antioxidant Activity : The hydroxy group is known to confer antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar benzyl derivatives can inhibit the growth of multi-drug resistant bacteria such as Acinetobacter baumannii .

CompoundMIC (µg/ml)Target Organism
This compoundTBDTBD
Benzisoxazole Analog6.25A. baumannii

Anticancer Activity

Initial findings suggest that this compound may possess anticancer properties. In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives with similar structural features showed IC50 values in the range of 19.41 µM to 29.27 µM against human tumor cell lines .

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Taspine Derivative19.41 - 29.27ECV304

Study on Antimicrobial Effects

A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial effects of various azetidine derivatives, including this compound. The study utilized a series of bioassays to determine the Minimum Inhibitory Concentration (MIC) against clinical strains of bacteria. Results indicated promising activity, warranting further investigation into structure-activity relationships.

Anticancer Research

In another notable study, the anticancer potential of azetidine derivatives was assessed using several human cancer cell lines. The results indicated that compounds with similar functional groups to this compound exhibited significant antiproliferative effects, suggesting a mechanism involving apoptosis induction through mitochondrial dysfunction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol with structurally related azetidin-3-ol derivatives, focusing on molecular features, substituent effects, and physicochemical properties.

Table 1: Comparative Analysis of Azetidin-3-ol Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Data References
This compound C₁₂H₁₇NO₃ 247.27 g/mol 3-ethoxy-2-hydroxybenzyl Inferred lipophilicity (logP ~1.8*)
1-Benzhydrylazetidin-3-ol C₁₆H₁₇NO 239.32 g/mol Diphenylmethyl (benzhydryl) Crystalline solid; NMR data available
1-(3-Bromobenzyl)azetidin-3-ol C₁₀H₁₂BrNO 242.12 g/mol 3-bromobenzyl Bromine enhances halogen bonding potential
Azetidin-3-ol hydrochloride C₃H₈ClNO 109.55 g/mol – (parent compound) Hydrochloride salt; soluble in polar solvents
1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol C₂₃H₂₃NO₂ 345.43 g/mol Diphenylmethyl, 4-methoxyphenyl High molecular weight; extended π-system

*logP estimated using fragment-based methods.

Key Observations:

Substituent Effects on Molecular Weight and Polarity: The target compound’s 3-ethoxy-2-hydroxybenzyl group introduces moderate polarity due to the hydroxyl and ethoxy groups, balancing hydrophilic and lipophilic character. In contrast, 1-benzhydrylazetidin-3-ol (C₁₆H₁₇NO) has a highly lipophilic diphenylmethyl group, increasing its molecular weight (239.32 g/mol) and likely reducing aqueous solubility .

Structural Complexity and Synthetic Challenges: Derivatives like 1-(diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol (C₂₃H₂₃NO₂) demonstrate the incorporation of multiple aromatic groups, which may complicate synthesis due to steric hindrance and purification requirements . The target compound’s synthesis likely parallels methods for analogous azetidin-3-ol derivatives, such as coupling 3-ethoxy-2-hydroxybenzyl halides with azetidin-3-ol under basic conditions, as seen in the synthesis of 1-(6-nitropyridin-3-yl)azetidin-3-ol (29–73% yields) .

Physicochemical Properties: Azetidin-3-ol hydrochloride (C₃H₈ClNO) serves as a baseline for comparison, highlighting how salt formation (hydrochloride) improves solubility in polar solvents like methanol or water compared to freebase azetidin-3-ol derivatives . Crystallographic data for benzimidazole analogs (e.g., 2-ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}phenol) reveal monoclinic crystal systems (space group P21/c) with unit cell dimensions (e.g., a=7.5151 Å, b=19.6463 Å), suggesting that the target compound may exhibit similar packing behavior due to its aromatic substituents .

Spectroscopic Characterization :

  • NMR and mass spectrometry (e.g., ESI-MS) are critical for confirming azetidin-3-ol derivatives. For instance, 1-acetylazetidin-3-yl thio-thiazoline (C₁₇H₁₆N₂NaOS₂) shows distinct ¹H-NMR signals at δ 1.98 (s, 3H, acetyl CH₃) and 3.70–4.20 (m, azetidine protons), which are comparable to signals expected for the target compound’s azetidine and benzyl protons .

Preparation Methods

Reaction of Benzylamine Derivatives with Epoxy Chloropropane

A patented method for preparing azetidine derivatives structurally related to 1-(3-ethoxy-2-hydroxybenzyl)azetidin-3-ol involves the reaction of substituted benzylamines with epoxy chloropropane in the presence of an organic solvent such as ethanol or acetonitrile. The process proceeds via nucleophilic attack of the amine on the epoxide, followed by intramolecular cyclization to form the azetidine ring.

Stepwise Process:

Step Description Conditions Notes
1 Preparation of Reaction Solution I: Mix substituted benzylamine (e.g., 3-ethoxy-2-hydroxybenzylamine) with epoxy chloropropane in ethanol or water Temperature: 0–25 °C; Molar ratio amine:epoxy chloropropane ~1:1 to 1:1.3 Slow addition of epoxide at low temperature to control exotherm
2 Reaction Solution I is stirred at 0–60 °C for 12–50 hours to allow ring closure Temperature: 0–60 °C; Time: 12–50 h Reaction monitored by HPLC for completion
3 Microreactor heating: Reaction solution II is pumped through a microreactor at elevated temperature and pressure for final cyclization Temperature: 60–250 °C; Pressure: 0–2 MPa; Flow rate: 1–200 mL/min Enhances reaction rate and yield
4 Separation and purification: Concentration under reduced pressure, cooling to precipitate product, filtration, and washing with ethyl acetate Temperature: 0–55 °C Yields white crystalline azetidin-3-ol hydrochloride salt

This method provides a high yield and purity, with advantages such as lower energy consumption and shorter reaction times compared to traditional reflux methods.

Aqueous Medium Synthesis with Controlled Temperature

Another approach uses aqueous media to dissolve benzylamine derivatives and epichlorohydrin, maintaining the reaction temperature strictly between 0–5 °C during epoxide addition to prevent side reactions.

Detailed Steps:

Step Description Conditions Outcome
1 Dissolve benzylamine (e.g., 3-ethoxy-2-hydroxybenzylamine) in water, cool to 0 °C Temperature: 0 °C Prepares reaction medium
2 Slowly add epichlorohydrin maintaining temperature below 5 °C Temperature: ≤5 °C; Time: 12 h Complete reaction of amine to intermediate
3 Filter and wash the intermediate with water and organic solvents (ethyl acetate/petroleum ether mix) Washing ratio: 1:20 (ethyl acetate:petroleum ether) Isolates intermediate with ~96.7% purity and ~88.7% yield
4 Reflux intermediate with sodium carbonate in acetonitrile for 12 h Temperature: reflux; Time: 12 h Cyclization to azetidin-3-ol derivative
5 Filter, wash, evaporate filtrate, and precipitate product with petroleum ether Ratio petroleum ether: concentrate ~1.6:1 by mass Isolates 1-benzyl-3-hydroxyazetidine
6 Hydrogenation with palladium carbon catalyst in methanol under HCl to obtain hydrochloride salt Time: 8 h; Catalyst: Pd/C; HCl: 4 M Final product as white solid

This method is notable for its use of water as a solvent and mild reaction conditions, promoting environmentally friendly synthesis and high purity.

Use of Protective Groups and Mesylation for Azetidine Derivatives

For more complex azetidine derivatives, including those with bulky substituents, a multi-step process involving protective groups and mesylation has been described:

  • Cyclization of benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine and ethanol.
  • Mesylation of the azetidin-3-ol intermediate with methanesulfonyl chloride to form azetidinyl methanesulfonate.
  • Nucleophilic displacement of the mesyl group to introduce various substituents.
  • Hydrolysis and deprotection steps to yield the desired azetidine-3-ol derivative.

This approach allows for structural diversification but involves more steps and reagents.

Comparative Data Table of Preparation Methods

Method Solvent Temperature Range Reaction Time Yield (%) Purity (%) Key Advantages Limitations
Epoxy chloropropane with benzylamine in ethanol + microreactor heating Ethanol 0–250 °C (microreactor) 48–50 h + microreactor minutes Up to 90+ High High yield, scalable, low energy Requires microreactor equipment
Aqueous benzylamine with epichlorohydrin, sodium carbonate reflux Water, acetonitrile 0–5 °C addition, reflux 12 h + 12 h reflux ~88.7 ~96.7 Environmentally friendly, mild conditions Longer reaction time
Benzhydrylamine with epichlorohydrin, mesylation and substitution Ethanol, organic solvents Ambient to reflux Multi-step, hours to days Variable High Allows functional group modifications More complex, costly

Research Findings and Notes

  • The microreactor method significantly shortens the final cyclization step by applying high temperature and pressure in a controlled flow system, improving yield and reducing solvent loss.
  • Maintaining low temperatures during epoxide addition in aqueous systems prevents side reactions and ensures high purity of intermediates.
  • Protective group strategies, while more complex, enable synthesis of derivatives with bulky or sensitive substituents, expanding the scope of azetidine chemistry.
  • Purification typically involves precipitation by cooling and washing with ethyl acetate or petroleum ether mixtures to obtain crystalline hydrochloride salts.
  • Reaction monitoring by HPLC is essential for confirming completion and purity at various stages.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Ethoxy-2-hydroxybenzyl)azetidin-3-ol
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